3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated solvents, catalysts, and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one: Lacks the fluoro group.
3-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one: Contains a chloro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 3-(6-fluoro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one may confer unique properties, such as increased binding affinity to certain targets or altered metabolic stability.
Properties
Molecular Formula |
C22H24FN3O2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H24FN3O2/c1-28-21-5-3-2-4-19(21)25-12-14-26(15-13-25)22(27)9-11-24-10-8-17-6-7-18(23)16-20(17)24/h2-8,10,16H,9,11-15H2,1H3 |
InChI Key |
VQXUWVUZXVKDHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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